molecular formula C9H10N2O3 B1429230 5-methoxy-6-nitro-2,3-dihydro-1H-indole CAS No. 23772-38-5

5-methoxy-6-nitro-2,3-dihydro-1H-indole

Cat. No. B1429230
CAS RN: 23772-38-5
M. Wt: 194.19 g/mol
InChI Key: XTJWZASEAYSGRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, such as 5-methoxy-6-nitro-2,3-dihydro-1H-indole, often involves the use of various reduction methods . For instance, one approach involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . Another method involves the chemoselective reduction of the nitrile group in the presence of an amide .


Molecular Structure Analysis

The molecular structure of 5-methoxy-6-nitro-2,3-dihydro-1H-indole is based on the indole scaffold, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Indole derivatives, including 5-methoxy-6-nitro-2,3-dihydro-1H-indole, are known to undergo a variety of chemical reactions . For instance, they can participate in antiviral activities, as demonstrated by the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate .

Scientific Research Applications

Synthesis of Derivatives

  • The synthesis of deuterium-labeled standards of 5-methoxy-N,N-dimethyltryptamine (5-Meo-DMT) utilizes a modified 5-methoxy-1H-indole as a precursor. This process, involving the Batcho-Leimgruber strategy, highlights the use of 5-methoxy-1H-indole derivatives in the preparation of labeled compounds for research purposes (Xu & Chen, 2006).

Heterocyclic Compound Syntheses

  • A novel method for acetalisation of formyl groups at the C3-position of 2, 3-dihydro-1H-pyrrolo[1, 2-a] indole skeleton was developed, showcasing the versatility of 5-methoxy-1H-indole derivatives in heterocyclic compound synthesis (Kametani et al., 1978).

Nucleophilic Substitution Reactions

  • Research demonstrated that 1-methoxy-6-nitroindole-3-carbaldehyde, a derivative of 5-methoxy-1H-indole, is a versatile electrophile. It reacts regioselectively with nucleophiles, aiding in the preparation of 2,3,6-trisubstituted indole derivatives, indicating its significant role in indole chemistry (Yamada et al., 2009).

Antioxidant and Cytotoxicity Studies

  • An investigation into the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives prepared from 5-methoxytryptamine revealed moderate antioxidant properties. This study suggests the potential of 5-methoxy-1H-indole derivatives in developing β-carboline antioxidants (Goh et al., 2015).

Nanoparticle Synthesis

  • Nanoparticles of 3-styrylindoles, including 3-(4-nitrostyryl)-5-methoxy-1H-indole, were synthesized, demonstrating enhanced fluorescence emission in certain derivatives. This highlights the application of 5-methoxy-1H-indole derivatives in the creation of fluorescent organic nanoparticles (Singh & Ansari, 2017).

Melatonin Receptor Research

  • Studies on analogues of 6H-isoindolo[2,1-a]indoles, including 2-methoxyisoindolo[2,1-a]indoles, provided insights into the binding site of the melatonin receptor. This research is significant for understanding the interaction of 5-methoxy-1H-indole derivatives with biological receptors (Faust et al., 2000).

Future Directions

Indole derivatives, including 5-methoxy-6-nitro-2,3-dihydro-1H-indole, have diverse biological activities and hold immense potential for future therapeutic applications . For instance, they could be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

properties

IUPAC Name

5-methoxy-6-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJWZASEAYSGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-6-nitro-2,3-dihydro-1H-indole

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To the solution of conc. HCl (20 mL) in methanol (40 mL) was added 1-acetyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (7.8 g, 33 mmol) and the resulting mixture was refluxed for 4 hours. After cooling, the solvent was removed in vacuo, the residue was neutralized with saturated aqueous sodium hydrogencarbonate solution, and a brown precipitate formed. The precipitate was filtered via Buchner funnel, washed with water, and dried under reduced pressure to give 5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole as a brown solid (6.1 g, 94% yield). 1H-NMR (DMSO, 300 MHz) δ 7.11 (s, 1H), 6.87 (s, 1H), 5.59 (brs, 1H), 3.78 (s, 3H), 3.43 (t, 2H), 2.97 (t, 2H).
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Synthesis routes and methods III

Procedure details

A roundbottom flask equipped with a reflux condenser, mechanical stirrer and thermowell was charged with 1-acetyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (954 g, 4.04 mol) produced in accordance with Step C, immediately above, and aqueous 6N hydrochloric acid (9.5 L). The resulting suspension was heated to reflux for 4 hrs (became clear solution after 2 hrs). The reaction mixture was allowed to cool to room temperature then sodium hydroxide (50% w/w) was added to adjust the pH to 10. The resulting mixture was extracted with ethyl acetate (3×10L). The combined organic layers were washed with saturated potassium carbonate solution (10 L) and brine (10 L), then dried over sodium sulfate, evaporated in vacuo to afford 5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (737 g, 94%), which was used for the next step without further purification. 1H-NMR (DMSO, 300 MHz) δ 7.11 (s, 1H), 6.87 (s, 1H), 5.59 (brs, 1H), 3.78 (s, 3H), 3.43 (t, 2H), 2.97 (t, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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